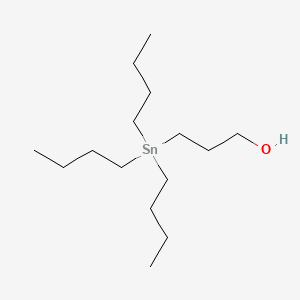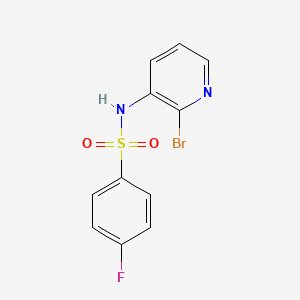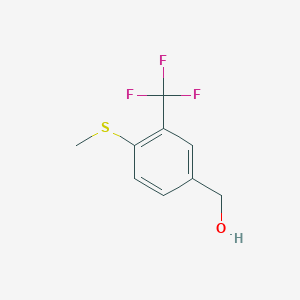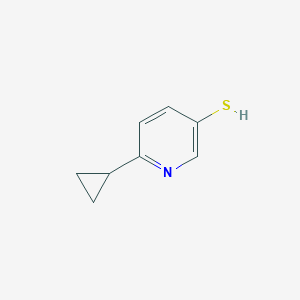
3-(Tributylstannyl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tributylstannyl)-1-propanol is an organotin compound with the molecular formula C15H34OSn. It is a derivative of 1-propanol where a tributylstannyl group is attached to the third carbon atom. This compound is of significant interest in organic synthesis due to its unique reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(Tributylstannyl)-1-propanol can be synthesized through a multi-step process. One common method involves the reaction of tributyltin hydride with 3-chloropropanol under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like azobisisobutyronitrile (AIBN) to facilitate the radical reaction .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process is carefully monitored to maintain the desired reaction temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Tributylstannyl)-1-propanol undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different organotin derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various organotin compounds with different functional groups.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include simpler organotin derivatives.
Applications De Recherche Scientifique
3-(Tributylstannyl)-1-propanol has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of various organotin compounds that have applications in materials science and catalysis
Mécanisme D'action
The mechanism of action of 3-(Tributylstannyl)-1-propanol involves its interaction with molecular targets through the tributylstannyl group. This group can participate in electron transfer reactions, forming intermediates that lead to the desired products. The compound’s reactivity is influenced by the nature of the substituents and the reaction conditions .
Comparaison Avec Des Composés Similaires
1-Propanol: A primary alcohol with similar structural features but lacks the tributylstannyl group.
2-Propanol (Isopropanol): An isomer of 1-propanol with different physical and chemical properties.
Tributyltin Hydride: A related organotin compound used in similar synthetic applications.
Uniqueness: 3-(Tributylstannyl)-1-propanol is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and applications compared to other similar compounds. This makes it a valuable reagent in organic synthesis and various research fields .
Propriétés
Numéro CAS |
29346-30-3 |
|---|---|
Formule moléculaire |
C15H34OSn |
Poids moléculaire |
349.14 g/mol |
Nom IUPAC |
3-tributylstannylpropan-1-ol |
InChI |
InChI=1S/3C4H9.C3H7O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;4H,1-3H2; |
Clé InChI |
NCGWJWWLJIRUPB-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclohexanone, 2-[(phenylmethoxy)methyl]-](/img/structure/B8474280.png)
![Imidazo[1,2-a]pyridine,5-[(4-chlorobutyl)thio]-](/img/structure/B8474286.png)
![2-(Pyridin-3-yl)-4-phenethylamino-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8474290.png)






![Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate](/img/structure/B8474342.png)


